Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride: is a chemical compound that belongs to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group . It is primarily targeted towards the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
Mode of Action
The compound, this compound, interacts with its targets through both free radical polymerization and other polymerization reactions . This interaction results in the formation of polymers and copolymers that are used in various applications .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . The downstream effects include the production of homo and copolymer brushes of the compound, which can be used to tune the electrochemical properties of silicon wafers .
Pharmacokinetics
Due to its biocompatibility and low toxicity, it is widely used in biomedical research .
Result of Action
The molecular and cellular effects of this compound’s action include the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used as a crosslinking agent for hydrogels and other biomaterials .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halide.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the thiazole ring to its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used, and reactions are typically carried out in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized thiazoles and thiazolones.
Reduction Products: Thiol derivatives of the thiazole ring.
Substitution Products: Aminoethyl-substituted thiazoles.
Scientific Research Applications
Chemistry: Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and certain types of cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and as a crosslinking agent for hydrogels.
2-Methoxyethylamine: A versatile amine used in organic synthesis.
Uniqueness: Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is unique due to its thiazole core and the presence of the aminoethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGFTIBIURXEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379327-69-1 |
Source
|
Record name | methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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